molecular formula C25H36O4 B565336 Anhydro simvastatin CAS No. 210980-68-0

Anhydro simvastatin

Cat. No. B565336
CAS RN: 210980-68-0
M. Wt: 400.559
InChI Key: BIYWBTKPNWCYHM-RLSQPJRHSA-N
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Description

Synthesis Analysis

Simvastatin is obtained by synthesis from lovastatin by replacement of 2-methylbutyryl side chain with 2,2-dimethylbutyryl group . A noninfringing synthesis of simvastatin, starting from lovastatin, has been presented. This synthesis features the protection of the free hydroxyl group of the lovastatin with 3,4-dihydro-2H-pyran (DHP) and opening of the lactone ring with n-BuNH2 to afford amide 4 as a key intermediate .


Molecular Structure Analysis

The molecular structure of Anhydro simvastatin is characterized by a complex structure with multiple functional groups . The IUPAC name of Anhydro simvastatin is [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate .


Chemical Reactions Analysis

Simvastatin is subjected to various chemical reactions under stress conditions of oxidative, acid, base, hydrolytic, thermal, and photolytic degradation . The degradation behavior of simvastatin has been assessed using experimental design methodology .


Physical And Chemical Properties Analysis

The physical and chemical properties of Anhydro simvastatin are characterized by its molecular weight of 400.5 g/mol . Further analysis of its physical and chemical properties would require more specific experimental data .

Scientific Research Applications

Hepatotoxicity and Cellular Mechanisms

Simvastatin has been extensively studied for its hepatotoxic effects and the underlying cellular mechanisms. An integrative analysis of proteomic and transcriptomic data identified pathways related to simvastatin-induced hepatotoxicity, highlighting the drug's impact on cellular damage in the liver. This research sheds light on the NRF2-mediated oxidative stress response, metabolism of xenobiotics by cytochrome P450, fatty acid metabolism, bile metabolism, and inflammatory pathways, providing insight into the potential toxic effects of simvastatin on hepatocytes (Young-Eun Cho et al., 2013).

Impact on Osteoblastic Differentiation

Simvastatin has been shown to have anabolic effects on bone through the promotion of osteoblastic differentiation. A study demonstrated that simvastatin enhances alkaline phosphatase activity and mineralization in osteoblastic cells, suggesting its potential use for the treatment of metabolic bone diseases like osteoporosis (T. Maeda et al., 2001).

Neuroprotective Effects

Research into the neuroprotective effects of simvastatin has revealed its capacity to up-regulate Bcl-2 mRNA and protein, which are crucial for cell survival. This indicates that simvastatin may offer protection against excitotoxicity in neuronal cells, highlighting its potential therapeutic applications in neurodegenerative disorders (L. Johnson-Anuna et al., 2007).

Anti-inflammatory Properties

Simvastatin's anti-inflammatory properties have been studied in the context of various diseases. It has been found to inhibit the secretion of inflammatory cytokines such as interleukin-6 and interleukin-8, suggesting its utility in the treatment of inflammatory conditions (A. Rezaie-Majd et al., 2002).

Cardiovascular Applications

In the cardiovascular domain, simvastatin has been evaluated for its effects on endothelial function in children with familial hypercholesterolemia, indicating its potential to improve endothelial dysfunction and reduce the risk of future cardiovascular disease (S. de Jongh et al., 2002).

Future Directions

Statins, including simvastatin, have gained attention for their potential therapeutic role in treating other conditions such as multiple sclerosis, systemic lupus erythematosus, Alzheimer’s disease, and chronic liver disease . There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease .

properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYWBTKPNWCYHM-RLSQPJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175328
Record name Anhydro simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydro simvastatin

CAS RN

210980-68-0
Record name Anhydro simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydro simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 210980-68-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ANHYDRO SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What are the analytical challenges in detecting Anhydro Simvastatin in Simvastatin drug samples?

A1: Anhydro Simvastatin is a known impurity found in both the fermentation broth and the final product of Simvastatin. Detecting this impurity requires sensitive and specific analytical methods. The research paper "Application of ion-trap mass spectrometry for identification and structural determination of an unknown impurity in simvastatin" [] highlights the use of advanced techniques like HPLC-MS and MS/MS for this purpose. These techniques allow for the separation and identification of Anhydro Simvastatin even in the presence of other impurities and the active drug itself.

Q2: Are there alternative analytical methods for analyzing related substances in Simvastatin tablets?

A2: Yes, the paper "Comparison and discussion of RP-HPLC analysis for related substances in simvastatin tablets" [] explores different RP-HPLC methods and columns for analyzing related substances, including Anhydro Simvastatin, in Simvastatin tablets. The study compares the specificity, sensitivity, and accuracy of these methods, ultimately recommending the ChP 2010 method as the optimal choice due to its enhanced sensitivity and ability to detect a wider range of impurities. This highlights that researchers are actively investigating and refining analytical techniques for a more comprehensive analysis of Simvastatin drug quality.

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